An In-depth Technical Guide to 1,8-Naphthyridine-4-carbaldehyde
An In-depth Technical Guide to 1,8-Naphthyridine-4-carbaldehyde
CAS Number: 64379-46-0
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,8-naphthyridine-4-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning applications in the creation of novel therapeutic agents and advanced materials.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] This nitrogen-containing bicyclic system has garnered significant interest due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[3] Derivatives of 1,8-naphthyridine have demonstrated a remarkable array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive activities.[2][4] The introduction of a carbaldehyde group at the 4-position of the 1,8-naphthyridine ring system creates a highly versatile intermediate, 1,8-naphthyridine-4-carbaldehyde, which serves as a key starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,8-naphthyridine-4-carbaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 64379-46-0 | Internal Database |
| Molecular Formula | C₉H₆N₂O | Internal Database |
| Molecular Weight | 158.16 g/mol | Internal Database |
| Appearance | Off-white to yellow solid | Commercial Supplier Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Chemical Knowledge |
Synthesis and Characterization
The primary synthetic route to 1,8-naphthyridine-4-carbaldehyde involves the oxidation of the corresponding methyl-substituted precursor, 4-methyl-1,8-naphthyridine. Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation.[5]
Synthesis Pathway: Oxidation of 4-Methyl-1,8-naphthyridine
The oxidation of the methyl group at the 4-position of the 1,8-naphthyridine ring is a critical step in the synthesis of the target aldehyde. This reaction is typically carried out in a high-boiling solvent such as dioxane or xylene.
Caption: Synthesis of 1,8-Naphthyridine-4-carbaldehyde.
Detailed Experimental Protocol
Materials:
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4-Methyl-1,8-naphthyridine
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Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1,8-naphthyridine-4-carbaldehyde.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are expected spectroscopic data for 1,8-naphthyridine-4-carbaldehyde.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, CHO), 9.2 (d, 1H), 8.8 (d, 1H), 8.0 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5, 155.0, 153.8, 149.5, 137.2, 130.1, 123.5, 122.8, 118.9 |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1580 (C=C, C=N) |
| Mass Spectrometry (EI) | m/z 158 (M⁺) |
Chemical Reactivity and Derivatization
The aldehyde functionality of 1,8-naphthyridine-4-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable building block in organic synthesis.
Schiff Base Formation
The most prominent reaction of 1,8-naphthyridine-4-carbaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. Schiff bases derived from heterocyclic aldehydes are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[6]
Caption: Formation of Schiff bases from 1,8-naphthyridine-4-carbaldehyde.
Experimental Protocol for Schiff Base Synthesis:
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Dissolve 1,8-naphthyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add the desired primary amine (1.0 - 1.1 eq) to the solution.
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Add a catalytic amount of glacial acetic acid.
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Reflux the reaction mixture for several hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The product often precipitates from the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Other Key Reactions
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting 1,8-naphthyridine-4-carboxylic acid is another valuable intermediate.
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Reduction: The aldehyde can be reduced to the corresponding alcohol, (1,8-naphthyridin-4-yl)methanol, using reducing agents such as sodium borohydride.
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Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
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Knoevenagel Condensation: Condensation with active methylene compounds provides a route to a variety of functionalized derivatives.
Applications in Research and Development
The unique structural features of 1,8-naphthyridine-4-carbaldehyde and its derivatives have led to their exploration in various fields, particularly in drug discovery.
Anticancer Drug Development
The 1,8-naphthyridine scaffold is a core component of several anticancer agents.[4] The ability to readily synthesize a library of Schiff bases and other derivatives from 1,8-naphthyridine-4-carbaldehyde makes it an attractive starting point for the development of new anticancer drug candidates. These derivatives can be screened for their cytotoxic activity against various cancer cell lines.[6]
Antimicrobial Agents
Derivatives of 1,8-naphthyridine have a long history as antibacterial agents.[7] The exploration of novel derivatives synthesized from 1,8-naphthyridine-4-carbaldehyde continues to be an active area of research in the quest for new antibiotics to combat drug-resistant bacteria.
Materials Science
The rigid, planar structure of the 1,8-naphthyridine core, combined with the potential for functionalization via the aldehyde group, makes these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1]
Handling and Safety
As a laboratory chemical, 1,8-naphthyridine-4-carbaldehyde should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from the isomeric 1,8-naphthyridine-2-carbaldehyde suggests that it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Conclusion
1,8-Naphthyridine-4-carbaldehyde is a valuable and versatile building block in organic synthesis, offering a gateway to a wide array of functionalized 1,8-naphthyridine derivatives. Its importance in medicinal chemistry is underscored by the diverse biological activities exhibited by this class of compounds. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
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SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596–2600. [Link]
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Advances in 1,8-Naphthyridines Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. (2021, October 6). YouTube. [Link]
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de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]
- Mąkosza, M., & Winiarski, J. (2002). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. In The Chemistry of Organic Selenium and Tellurium Compounds (Vol. 2). John Wiley & Sons, Ltd.
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. [Link]
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science. Retrieved January 26, 2024, from [Link]
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A mild synthesis of substituted 1,8-naphthyridines. (2018). Royal Society of Chemistry. [Link]
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The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. (2022). National University of Pharmacy. [Link]
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